N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. Due to its structural characteristics, this compound has garnered attention in both scientific research and forensic analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and reward pathways .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
Acetylfentanyl: Another fentanyl analogue with slight structural differences.
Benzylfentanyl: A derivative with a benzyl group attached to the piperidine ring.
Uniqueness
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has an acryloyl group, which may influence its binding affinity and efficacy at opioid receptors .
Properties
IUPAC Name |
N-[(1-phenylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-12-13-8-10-17(11-9-13)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKSPSGPAOXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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